H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34N6O3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-[(2R)-1-[[(2R)-1-amino-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C28H34N6O3/c1-15-19(17-9-5-7-11-21(17)31-15)13-23(25(29)35)33-26(36)24(34-27(37)28(3,4)30)14-20-16(2)32-22-12-8-6-10-18(20)22/h5-12,23-24,31-32H,13-14,30H2,1-4H3,(H2,29,35)(H,33,36)(H,34,37)/t23-,24-/m1/s1 |
InChI Key |
RVAXPKJGCHKWJV-DNQXCXABSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N)NC(=O)[C@@H](CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)N)NC(=O)C(CC3=C(NC4=CC=CC=C43)C)NC(=O)C(C)(C)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for H Aib D Trp 2 Me D Trp 2 Me Nh2
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, offering a streamlined and automatable process. nii.ac.jp For the synthesis of this compound, a C-terminal amide, the use of a Rink Amide resin is standard practice. nih.govhighfine.comtandfonline.com This resin allows for the direct cleavage of the final peptide as a C-terminal amide upon treatment with trifluoroacetic acid (TFA). wpmucdn.comnih.govpeptide.com
Challenges and Solutions for Coupling Sterically Hindered α-Aminoisobutyric Acid (Aib) Residues
The primary obstacle in the synthesis of this tripeptide is the coupling of the α,α-disubstituted amino acid, Aib. The two methyl groups on the α-carbon create significant steric hindrance, which can lead to slow and incomplete coupling reactions. chempep.com This necessitates the use of highly efficient coupling reagents and optimized reaction conditions.
Microwave-assisted SPPS has emerged as a powerful tool to overcome the challenges associated with sterically hindered amino acids. acs.orgnih.gov The application of microwave energy can significantly accelerate coupling reactions, leading to higher yields and purities in shorter timeframes. nih.govcreative-peptides.com
The choice of coupling reagent is critical. While standard reagents may prove ineffective, more potent uronium and phosphonium (B103445) salts have demonstrated superior performance. Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed for their high reactivity and ability to overcome steric barriers. acs.orgbachem.compeptide.com COMU, in particular, has shown excellent performance in the synthesis of Aib-containing peptides and is often considered a reagent of choice for such "difficult" couplings. acs.orgpeptide.com
| Coupling Reagent | Typical Conditions | Advantages for Aib Coupling |
| COMU | 1-2 equivalents, with a non-nucleophilic base like DIEA | High reactivity, soluble in a wide range of solvents, can be monitored by a color change. acs.org |
| HATU | 1-2 equivalents, with a non-nucleophilic base like DIEA | Fast reaction rates, less epimerization compared to some other reagents. bachem.compeptide.com |
| DIC/Oxyma | Used in combination, often with microwave assistance | Oxyma has been shown to be a superior additive for coupling consecutive Aib residues. merckmillipore.com |
This table is generated based on information from multiple sources and represents typical conditions that may require further optimization.
Stereochemical Control and Racemization Prevention during D-Amino Acid Incorporation
The presence of two consecutive D-amino acids, D-Trp(2-Me), introduces the risk of racemization during the coupling steps. Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. nih.govhighfine.comchempep.com The activation of the carboxylic acid group of the incoming amino acid can make the α-proton more acidic and susceptible to abstraction by a base, leading to enolization and subsequent racemization. peptide.comicr.org
Histidine and tryptophan are known to be particularly prone to racemization. peptide.comnih.gov The indole (B1671886) ring of tryptophan can participate in side reactions, and its electron-rich nature can influence the acidity of the α-proton. To mitigate racemization, several strategies are employed:
Use of Additives: The addition of hydroxylamine (B1172632) derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to the coupling reaction is a standard practice to suppress racemization. highfine.compeptide.com These additives form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.
Choice of Base: The type and amount of base used can significantly impact the extent of racemization. The use of sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) is common. Using the minimum necessary amount of base is also crucial. bachem.com
Pre-activation Time: Minimizing the time the amino acid remains in its highly activated state before coupling can reduce the opportunity for racemization. nih.gov
A study investigating the synthesis of a tripeptide containing D-amino acids found that the formation of stereoisomers was 0.4% or less per synthesis cycle, with racemization primarily occurring at the carboxy-activated amino acid during coupling. nih.gov
Strategies for the Introduction of 2-Methyl Tryptophan Derivatives into Peptide Sequences
The incorporation of the non-proteinogenic amino acid D-Trp(2-Me) adds another layer of complexity. The methyl group on the indole ring further increases steric bulk, potentially slowing down the coupling reaction. The protected building block, Fmoc-D-Trp(2-Me)-OH, is commercially available, facilitating its use in standard Fmoc-based SPPS protocols.
The indole nitrogen of tryptophan is often protected during synthesis to prevent side reactions. However, in the case of 2-methyltryptophan, the methyl group itself provides some steric shielding. For tryptophan residues, side reactions during TFA cleavage, such as alkylation from carbocations generated from protecting groups or the resin linker, can be a concern. researchgate.net The use of a scavenger cocktail during cleavage is essential to quench these reactive species. wpmucdn.com
Development of Green Chemistry Approaches in SPPS for H-Aib-D-Trp(2-Me)-NH2
The traditional reliance of SPPS on hazardous solvents like N,N-dimethylformamide (DMF) has prompted the development of greener alternatives. tandfonline.comrsc.orgacs.orgrgdiscovery.comnih.gov For a challenging sequence like this compound, the choice of a green solvent must not compromise the solubility of the protected amino acids and reagents, nor the efficiency of the coupling reactions.
Several greener solvents have been investigated as replacements for DMF, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP). tandfonline.comrgdiscovery.com Solvent mixtures are also being explored to fine-tune properties like resin swelling and reagent solubility. rsc.org For instance, a mixture of N-formylmorpholine (NFM) and anisole (B1667542) has been shown to be a versatile green solvent system for SPPS. rsc.org
| Green Solvent/Mixture | Key Findings |
| 2-Methyltetrahydrofuran (2-MeTHF) | A promising alternative, but may require elevated temperatures for difficult couplings. tandfonline.com |
| N-Butylpyrrolidone (NBP) | Shows good resin swelling and reagent dissolution properties, performing on par with DMF in some cases. rgdiscovery.com |
| N-formylmorpholine/Anisole | A versatile mixture that meets green solvent criteria and is effective in ultrasound-assisted SPPS. rsc.org |
| Dipropyleneglycol Dimethylether (DMM) | Shown to be a viable alternative to DMF in all steps of SPPS for some peptide sequences. nih.gov |
This table summarizes findings from various studies on green solvents in SPPS.
Complementary Solution-Phase Synthesis Approaches for Complex Oligopeptides
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable strategy, particularly for the large-scale production of short to medium-length peptides. youtube.com For a short, hydrophobic peptide like this compound, a solution-phase approach could be advantageous, potentially avoiding some of the challenges associated with resin-bound aggregation. acs.org
Recent advancements in SolPS have focused on simplifying purification procedures and improving sustainability. One such approach involves the use of pentafluorophenyl active esters in a THF/water solvent mixture, allowing for the easy isolation of peptide intermediates by precipitation and extraction, thus avoiding time-consuming chromatography. acs.org Another green approach utilizes the coupling reagent T3P® (propylphosphonic anhydride) in ethyl acetate, which allows for rapid and efficient coupling with water-soluble byproducts. mdpi.com
Solution-phase synthesis of Aib-containing peptides has been successfully demonstrated, often employing segment condensation strategies where smaller peptide fragments are synthesized and then joined together. researchgate.net
Purification Strategies for this compound and Its Analogues
Regardless of the synthetic method employed, the crude peptide will require purification to remove impurities such as truncated or deletion sequences, products of side reactions, and diastereomers resulting from racemization. chempep.com For a hydrophobic peptide like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govresearchgate.net
In RP-HPLC, the peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C18 silica). The peptides are then eluted with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like TFA. hplc.euscispace.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations.
The purification of peptides containing Aib and modified tryptophan residues can be challenging due to their hydrophobicity, which can lead to strong retention on the column and poor peak shape. genscript.com Optimization of the HPLC method, including the gradient profile, flow rate, and choice of stationary phase, is often necessary to achieve the desired purity. In some extreme cases of hydrophobicity, alternative purification strategies, such as the use of hydrophilic tags that are later cleaved, may be considered. genscript.com
Advanced Analytical Techniques for Purity and Structural Verification
The comprehensive characterization of a synthetic peptide as structurally unique as this compound is paramount to ensure its quality and integrity. Beyond basic identification, a suite of advanced analytical techniques is required to verify its precise structure, confirm high purity, and establish its specific stereochemistry. These methods are designed to resolve the complexities introduced by the non-proteinogenic α-aminoisobutyric acid (Aib), the modified D-tryptophan residues, and the C-terminal amide.
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of synthetic peptides. jpt.comaltabioscience.com For a hydrophobic peptide like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective technique.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on differences in hydrophobicity. altabioscience.com The sample is injected into a column packed with a nonpolar stationary phase (typically C18 silica), and a mobile phase with an increasing gradient of an organic solvent (like acetonitrile) is used for elution. Impurities, which can include by-products from synthesis such as protecting group artifacts or truncated sequences, will have different retention times from the main peptide product. altabioscience.com The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically at a wavelength of 215 nm, which is optimal for detecting the peptide bond. altabioscience.com
Given the presence of two D-amino acids, confirming the peptide's chiral integrity is critical. Undesirable L-isomers can be introduced from the starting materials or arise from racemization during the synthesis process. researchgate.net
Chiral HPLC coupled with Mass Spectrometry (HPLC-MS): This is a powerful and accurate method for determining the enantiomeric purity of a peptide. researchgate.netchiraltech.com The standard procedure involves the complete acid-catalyzed hydrolysis of the peptide into its constituent amino acids. To account for any racemization that might occur during hydrolysis itself, this step is often performed using a deuterated acid (e.g., DCl in D₂O). researchgate.net This process labels any amino acid that racemizes during sample preparation. The resulting amino acid mixture is then analyzed by HPLC using a chiral stationary phase (CSP). chromatographyonline.comchromatographytoday.com These specialized columns can resolve the D- and L-enantiomers, allowing for their precise quantification. mdpi.com Coupling the HPLC system to a mass spectrometer (MS) provides definitive identification of the eluting amino acids, enhancing the reliability of the analysis. researchgate.net Newly developed zwitterionic CSPs have shown particular versatility for the direct chiral analysis of free amino acids and small peptides. chiraltech.com
Table 1: Overview of Advanced Analytical Techniques
| Analytical Goal | Primary Technique | Principle & Application | Key Information Obtained | References |
|---|---|---|---|---|
| Overall Purity | Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a C18 column and an acetonitrile/water gradient. | Percentage purity; detection of truncated, deletion, or other peptidic impurities. | jpt.comaltabioscience.com |
| Chiral Integrity | Chiral HPLC-MS | Separation of D- and L-amino acid enantiomers after peptide hydrolysis using a Chiral Stationary Phase (CSP). | Quantification of enantiomeric purity; detection of racemization. | researchgate.netchiraltech.commdpi.com |
| Molecular Mass & Sequencing | Mass Spectrometry (MALDI-TOF/TOF, ESI-MS/MS) | Ionization and mass-to-charge ratio analysis. Tandem MS fragments the peptide for sequence confirmation. | Confirms correct molecular weight; verifies amino acid sequence and location of modifications (Aib, 2-Me-Trp). | nih.govnih.gov |
| 3D Structure in Solution | Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin properties in a magnetic field to determine through-bond and through-space atomic proximities. | Provides detailed information on the peptide's spatial conformation, folding (e.g., β-hairpin turns), and side-chain interactions. | pnas.orgscielo.br |
| Conformational Analysis | Computational Modeling (e.g., DFT) | Theoretical calculations to predict stable conformations and complement experimental data. | Provides insights into structural stability and preferred three-dimensional arrangements. | scielo.brresearchgate.net |
Confirming that the correct molecule has been synthesized requires a combination of techniques that verify its mass, sequence, and three-dimensional structure.
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight and primary structure of the peptide.
MALDI-TOF/TOF and ESI-MS/MS: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are soft ionization techniques that allow the intact peptide to be sent into the mass analyzer. nih.govnih.gov A high-resolution mass spectrum provides the accurate molecular weight of the peptide. Tandem mass spectrometry (MS/MS) takes this a step further by selecting the parent ion, fragmenting it, and analyzing the resulting fragments. This fragmentation pattern allows for the de novo sequencing of the peptide, confirming the order of the amino acids and pinpointing the location of the Aib and 2-methyl-tryptophan residues. nih.gov This method is also crucial for identifying and characterizing any modifications or degradation products, such as oxidation of the tryptophan residues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the primary structure, NMR spectroscopy provides insight into the peptide's three-dimensional conformation in solution. For a peptide containing two tryptophan residues, NMR can reveal important structural motifs, such as the formation of a "tryptophan zipper" (trpzip), where the indole rings pack against each other to stabilize a specific fold like a β-hairpin. pnas.orgscielo.br Experiments like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish bonding and spatial proximities between atoms, respectively, allowing for a detailed structural model to be built. pnas.org
Computational and Theoretical Modeling: To complement experimental data from NMR, computational methods such as Density Functional Theory (DFT) calculations can be employed. scielo.br These theoretical approaches can be used to calculate NMR chemical shifts for proposed structures, and the comparison between calculated and experimental values helps to validate and refine the three-dimensional model of the peptide. scielo.brresearchgate.net This synergy between experimental and theoretical analysis provides a high-confidence structural verification.
Conformational Analysis and Supramolecular Architecture of H Aib D Trp 2 Me D Trp 2 Me Nh2
Intrinsic Helical Induction and β-Turn Formation by α-Aminoisobutyric Acid (Aib)
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a potent inducer of helical structures and β-turns in peptides. acs.orgnih.govwikipedia.org Its gem-dimethyl group at the α-carbon sterically restricts the available conformational space, favoring dihedral angles that correspond to helical and turn structures. wikipedia.org The introduction of Aib into a peptide sequence can stabilize helical conformations, even in short oligopeptides. acs.orgnih.gov This is because the sterically demanding nature of Aib promotes the formation of intramolecular hydrogen bonds, which are characteristic of these secondary structures. acs.org
The presence of Aib can significantly alter the secondary structure of a peptide, often shifting the equilibrium from β-sheet conformations to helical ones. acs.orgnih.gov For instance, oligopeptides that would typically form β-sheets can be induced to adopt helical structures upon the insertion of Aib residues. acs.orgnih.gov Furthermore, Aib-containing peptides have been shown to form stable 3(10)-helices and α-helices. wikipedia.org Tetrapeptides containing Aib can adopt overlapping double-turn conformations, which then self-assemble into supramolecular helical structures. nih.gov These β-turns are crucial elements of protein structure, often involved in reversing the direction of the peptide chain and facilitating the formation of globular structures. nih.gov
Influence of D-Stereoisomers on Peptide Backbone Dihedral Angles and Chirality
For example, the presence of a D-amino acid can promote the formation of specific types of β-turns, such as the type II' β-turn. nih.gov The chirality of the amino acids at specific positions within a cyclic peptide can determine its most stable conformation. gla.ac.uk The combination of L- and D-amino acids can be used to create unique secondary structures that are not readily accessible with only L-amino acids. acs.org The Ramachandran plot, which illustrates the sterically allowed dihedral angles for amino acid residues, is significantly influenced by the stereochemistry of the α-carbon. quizlet.com The use of D-amino acids is a key strategy in peptidomimetic design to create proteolytically stable isomers with desired biological activities. nih.gov
Conformational Space and Dynamics of Tryptophan Residues within the Peptide Sequence
The tryptophan residue, with its large and aromatic indole (B1671886) side chain, plays a crucial role in defining the conformational landscape and dynamics of peptides. The rotational freedom of the tryptophan side chain is a key factor in its interactions and function. nih.gov The conformation of the tryptophan side chain can be influenced by its local environment, including interactions with neighboring residues and the solvent. acs.org
Molecular dynamics simulations have shown that the tryptophan side chain can exhibit significant conformational plasticity, enabling transitions that are important for biological activity. acs.org The indole ring of tryptophan can participate in various non-covalent interactions, including hydrophobic contacts, hydrogen bonding, and π-π stacking, which all contribute to the stability of different peptide conformations. mdpi.commdpi.com The presence of tryptophan can also influence the formation of specific secondary structures, such as turns. nih.gov The intrinsic fluorescence of tryptophan is a sensitive probe of its local environment and can be used to study conformational changes in peptides. gla.ac.uknih.gov
Impact of the 2-Methyl Substitution on Tryptophan Indole Ring Flexibility and Aromatic Interaction Potential
The substitution of a methyl group at the 2-position of the tryptophan indole ring, as seen in H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2, is expected to have a significant impact on its conformational properties and interaction potential. Methyl substitutions on the indole ring are known to affect the energies of its electronic transitions. nih.gov Specifically, methylation of the pyrrole (B145914) ring of indole can alter the energies of the 1La and 1Lb transitions in a coordinated manner. nih.gov
From a steric perspective, the 2-methyl group can restrict the rotational freedom of the indole side chain, influencing the accessible conformations. This steric hindrance can affect how the tryptophan residue packs within the peptide structure and its ability to engage in π-π stacking interactions with other aromatic residues. Furthermore, the electronic effect of the methyl group, an electron-donating group, can modulate the electron density of the indole ring. chemrxiv.org This change in electron density can, in turn, influence the strength of cation-π interactions and hydrogen bonds involving the indole ring. chemrxiv.org Studies on related systems have shown that modifications to the indole ring can impact the catalytic activity and substrate specificity of enzymes. bohrium.comacs.org For instance, the methylation at the C2 position of L-tryptophan is a key step in the biosynthesis of some antibiotics. nih.gov
Intramolecular and Intermolecular Hydrogen Bonding Networks in this compound
Hydrogen bonds are fundamental to the structure and stability of peptides. In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play a critical role in defining its conformation and supramolecular assembly.
Intramolecular Hydrogen Bonding: The presence of the Aib residue strongly promotes the formation of intramolecular hydrogen bonds, leading to the stabilization of helical and β-turn structures. acs.org Specifically, 4→1 hydrogen bonds, where the C=O of residue i accepts a hydrogen bond from the N-H of residue i+3, are characteristic of β-turns. acs.org In peptides containing Aib, overlapping double-turn conformations stabilized by two 4→1 intramolecular hydrogen bonds have been observed. nih.gov The D-Trp residues can also participate in intramolecular hydrogen bonding, further defining the peptide's fold. The tryptophan indole ring itself can act as a hydrogen bond donor through its N-H group. mdpi.com
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary driving force for the self-assembly of many peptides into larger aggregates. nih.gov In the solid state, Aib-containing peptides have been shown to pack in a head-to-tail fashion through intermolecular hydrogen bonds, creating supramolecular helical structures. nih.gov The tryptophan side chain can also participate in intermolecular hydrogen bonding, contributing to the stability of these assemblies. nih.govnih.gov The C-terminal amide (NH2) group of the peptide provides additional sites for hydrogen bonding, further facilitating intermolecular interactions and the formation of extended networks.
Mechanisms of Self-Assembly and Hierarchical Organization of this compound Aggregates
The self-assembly of peptides into well-defined nanostructures is a process driven by a combination of non-covalent interactions. nih.govacs.org For this compound, the interplay between hydrogen bonding, hydrophobic interactions, and π-π stacking is expected to govern its aggregation into hierarchical structures.
The process of self-assembly often begins with the formation of fundamental structural motifs like β-sheets or helices, which then associate into larger structures such as fibrils, ribbons, or nanotubes. nih.govrsc.org The presence of Aib in the peptide sequence is known to induce helical or turn conformations, which can then self-assemble into supramolecular helices. nih.gov The aromatic tryptophan residues are also key players in self-assembly, with π-π stacking interactions between the indole rings providing significant energetic contribution and directionality to the assembly process. acs.org
The amphiphilic nature of peptides, with distinct hydrophobic and hydrophilic regions, can also drive self-assembly in aqueous environments. nih.gov In the case of this compound, the hydrophobic tryptophan side chains and the Aib residue would likely form the core of the aggregate, shielded from the aqueous solvent. The resulting nanostructures can exhibit complex hierarchical organization, with initial assemblies further organizing into larger, more complex architectures. nih.gov
Solvent-Induced Conformational Transitions and Stability
The solvent environment plays a critical role in modulating the conformational preferences and stability of peptides. rsc.org Changes in solvent polarity can induce significant conformational transitions by altering the balance of intramolecular and intermolecular interactions. aps.orgrsc.org
For instance, a peptide might adopt a helical conformation in a non-polar solvent like chloroform, where intramolecular hydrogen bonds are favored. rsc.org However, in a polar protic solvent like water, which can form hydrogen bonds with the peptide backbone, the stability of these intramolecular interactions may be reduced, potentially leading to a more extended or disordered conformation. aps.orgrsc.org Solvents can also influence the stability of specific secondary structures; for example, methanol (B129727) has been shown to decrease the population of polyproline II (PPII) conformations, while aqueous urea (B33335) can decrease helix propensity. aps.org
The stability of β-turns can also be solvent-dependent. In some cases, increasing solvent polarity can shift the preference from a βII to a βI turn, a change that can be accompanied by the breaking of an intramolecular hydrogen bond and the formation of a hydrogen bond with a solvent molecule. rsc.org The energetics of peptide bond isomerization, a key process in protein folding, are also influenced by the solvent, with less polar solvents generally favoring isomerization. nih.gov Therefore, the conformational landscape of this compound is expected to be highly sensitive to the solvent system in which it is studied.
Molecular Recognition and Mechanistic Interaction Studies of H Aib D Trp 2 Me D Trp 2 Me Nh2
Elucidation of Binding Mechanisms with Model Biological Substrates
The binding of H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 to model biological substrates is a multifaceted process governed by a combination of non-covalent interactions. The tryptophan side chains, with their large indole (B1671886) rings, are primary contributors to binding, capable of participating in hydrophobic interactions and hydrogen bonding, where the indole NH-group acts as a donor. ias.ac.in The 2-methyl group on the tryptophan residues can further enhance hydrophobic interactions.
Investigation of the Role of Aromatic Interactions (π-π Stacking) in Binding Events, Specifically Involving 2-Methyl Tryptophan Moieties
Aromatic interactions, particularly π-π stacking, are crucial for the structure and function of proteins and peptides containing aromatic residues like tryptophan. acs.orgnih.gov In this compound, the two 2-methyl-tryptophan residues are positioned to engage in these interactions. The indole rings of tryptophan can stack upon each other or with other aromatic moieties in a binding partner. ias.ac.innih.gov Studies on model peptides have shown that there isn't a single, dramatically preferred orientation for two adjacent indole rings, but specific orientations are favored in certain secondary structures like β-turns and extended sheets. nih.govscispace.com
The presence of the 2-methyl group on the tryptophan indole ring can influence the electronic properties and steric hindrance of the aromatic system, thereby modulating the strength and geometry of π-π stacking interactions. nih.gov This modification can fine-tune the binding affinity and specificity of the peptide. Research on similar systems suggests that these aromatic-aromatic interactions are a significant driving force in the self-assembly and recognition processes of peptides. nih.gov For instance, a downshift in the Raman spectrum's -C=C- ring mode around 1600 cm⁻¹ is indicative of π-stacking. nih.gov
Mechanistic Dissection of Specificity and Affinity in Ligand-Receptor Interactions (theoretical models)
Theoretical models provide a framework for understanding the specificity and affinity of ligand-receptor interactions. plos.org These models often consider the spatial and kinetic aspects of the binding event. The interaction between a ligand like this compound and its receptor is characterized by parameters such as angular specificity and interaction strength, which can be adjusted to model a wide range of affinities and dissociation rates. plos.org
Coarse-grained models can be employed to simulate the binding process and statistically determine affinity and dissociation rates, linking them to the model's parameters. plos.org These computational approaches, including automated docking methods, can predict the binding modes of ligands and are often corroborated by experimental data from techniques like radioligand-binding assays. nih.gov The specificity of the interaction arises from a combination of factors including shape complementarity between the ligand and the receptor's binding pocket, as well as the precise arrangement of interacting functional groups that lead to favorable electrostatic and hydrophobic interactions. nih.govosti.gov
Influence of Peptide Conformation on Binding Interface Formation
The three-dimensional conformation of this compound is a critical determinant of its ability to form a stable binding interface with a receptor. The inclusion of Aib residues is known to strongly promote folded conformations, such as β-turns and 3(10)-helices, in peptides. researchgate.net This conformational rigidity reduces the entropic penalty upon binding, as the peptide is already in a pre-organized state that is complementary to the binding site.
Modulation of Protein/Peptide Self-Assembly Processes by this compound
Peptides like this compound can influence the self-assembly of other proteins and peptides, a process implicated in both normal biological functions and disease states like amyloidosis. nih.gov The ability of this peptide to interact with specific recognition motifs on other proteins can either promote or inhibit their aggregation.
Theoretical Frameworks for Inhibiting Protein Aggregation via Specific Recognition Modules
The inhibition of protein aggregation can be achieved by molecules that specifically recognize and bind to aggregation-prone regions or "hotspots" on a target protein. nih.gov Theoretical frameworks suggest that by capping these hotspots, an inhibitor can prevent the protein from adopting the conformation necessary for aggregation. nih.gov Random peptide mixtures composed of residues like tryptophan and lysine (B10760008) have shown significant efficacy in suppressing aggregation, suggesting that a combination of flexibility and π-stacking capabilities can effectively shield multiple aggregation hotspots at once. nih.govnih.gov The chemical composition, rather than a specific sequence, appears to be a key determinant of this inhibitory activity. nih.gov
The design of such inhibitory peptides often involves mimicking the chemical characteristics of natural chaperones, which are proteins that assist in the proper folding of other proteins and prevent their aggregation. nih.gov These inhibitors can stabilize smaller, non-toxic aggregates or redirect the aggregation pathway towards off-pathway, harmless oligomers. nih.gov
Mechanisms of Disaggregation of Pre-formed Oligomeric Structures by this compound
The disaggregation of pre-formed protein oligomers and fibrils is another therapeutic strategy for amyloid-related diseases. nih.gov Small molecules and peptides can interact with these aggregates and destabilize the interactions that hold them together. Molecular dynamics simulations suggest that the disaggregation process can begin with the disruption of the intramolecular hydrophobic core and salt bridges within the aggregated protein. nih.gov
Peptides containing aromatic residues, such as the 2-methyl-tryptophan in this compound, can intercalate into the β-sheet structures characteristic of amyloid fibrils. This intercalation can disrupt the hydrogen bonding network and hydrophobic interactions between the protein monomers, leading to the breakdown of the fibril into smaller, less toxic oligomers or even monomers. nih.gov The introduction of D-amino acids into a peptide sequence has also been shown to significantly alter the self-assembly properties and can potentially interfere with the ordered packing of amyloidogenic peptides. researchgate.net
Allosteric Modulation Mechanisms Induced by Peptide Binding
The peptide this compound is a synthetic oligopeptide with structural features that suggest a potential role as an allosteric modulator of receptor function. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change in the receptor that, in turn, alters the binding or efficacy of the endogenous ligand or other drugs. nih.govnih.gov This section explores the theoretical mechanisms by which this peptide may exert allosteric effects, drawing upon the known properties of its constituent amino acids.
The unique structure of this compound, characterized by the conformationally constrained α-aminoisobutyric acid (Aib), the bulky and hydrophobic D-tryptophan derivatives, and a C-terminal amide, suggests a capacity for specific molecular interactions that could underpin allosteric modulation. The presence of D-amino acids also confers resistance to proteolytic degradation, a desirable property for therapeutic peptides. nih.gov
Conformational Constraints and Receptor Interaction:
The inclusion of Aib, a non-proteinogenic amino acid, is known to induce a helical conformation in peptides, often a 3(10)-helix. nih.gov This rigid structure can be a critical factor for fitting into an allosteric binding pocket on a target receptor. The defined secondary structure reduces the entropic penalty of binding, potentially leading to higher affinity and specificity.
The two consecutive D-Trp(2-Me) residues create a tryptophan-rich motif. Tryptophan residues, particularly their indole side chains, are known to play a significant role in the interaction of peptides with biological membranes and receptors. frontiersin.orgilo.org The methyl group at the 2-position of the indole ring can further enhance hydrophobicity and influence the electronic properties of the aromatic system, potentially leading to stronger or more specific interactions within a binding pocket.
Hypothesized Allosteric Mechanisms:
The binding of this compound to an allosteric site could trigger several mechanistic consequences:
Modulation of Orthosteric Ligand Affinity: The peptide could act as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM). As a PAM, its binding would increase the affinity of the orthosteric ligand for the receptor. Conversely, as a NAM, it would decrease the orthosteric ligand's affinity. nih.gov This is often achieved by inducing subtle changes in the shape of the orthosteric binding pocket.
Modulation of Signaling Efficacy: The peptide could alter the efficacy of the orthosteric ligand, meaning its ability to produce a biological response upon binding. An allosteric modulator can enhance, diminish, or have no effect on the maximal response of the primary ligand.
Biased Allosterism: Modern pharmacology recognizes that some allosteric modulators can selectively potentiate certain signaling pathways over others, a phenomenon known as biased allosterism. nih.gov For instance, a G protein-coupled receptor (GPCR) can signal through both G protein-dependent and β-arrestin-dependent pathways. A biased allosteric modulator might favor one of these pathways, leading to a more targeted therapeutic effect.
Probe Dependence: The allosteric effect of the peptide could be "probe-dependent," meaning its modulatory action is observed in the presence of some orthosteric ligands but not others. nih.gov
Research on other tryptophan-containing peptides has demonstrated their capacity for allosteric modulation. For example, a cyclic peptide containing a D-Trp residue, c[D-Trp-Phe-β-Ala-β-Ala], has been identified as a selective negative allosteric modulator of the κ-opioid receptor. acs.org This finding supports the plausibility of this compound acting as an allosteric modulator at a receptor, potentially a GPCR.
The table below summarizes the potential allosteric modulation effects based on the structural characteristics of the peptide and findings from related compounds.
| Structural Feature | Potential Functional Implication in Allosteric Modulation | Supporting Evidence from Similar Compounds |
| H-Aib- | Induces a constrained helical conformation (e.g., 3(10)-helix). nih.gov | Aib-containing peptides are known to adopt stable secondary structures, which can be crucial for specific receptor binding. nih.gov |
| -D-Trp(2-Me)-D-Trp(2-Me)- | Tryptophan-rich core provides hydrophobicity and potential for π-π stacking and hydrogen bonding within an allosteric pocket. frontiersin.org The 2-methyl group enhances lipophilicity. | Tryptophan-rich peptides interact with membranes and receptors. ilo.orgnih.gov A D-Trp containing cyclic peptide acts as a NAM at the κ-opioid receptor. acs.org |
| -NH2 | The C-terminal amide neutralizes the negative charge of the carboxyl group, potentially enhancing membrane permeability and interaction with the receptor. | Many bioactive peptides, including allosteric modulators, feature a C-terminal amide. mdpi.com |
| D-Amino Acids | Increased stability against enzymatic degradation by proteases. nih.gov | The use of D-amino acids is a common strategy to improve the pharmacokinetic properties of peptide-based drugs. nih.gov |
Table of Potential Receptor Interactions and Effects:
The following table outlines hypothetical interactions and their consequences for a target receptor, assuming the peptide acts as an allosteric modulator.
| Interaction Type | Description | Potential Consequence |
| Hydrophobic Interactions | The tryptophan indole rings and the Aib methyl groups could interact with hydrophobic residues within an allosteric binding pocket. | Stabilization of the peptide-receptor complex. |
| Hydrogen Bonding | The peptide backbone amides and the indole nitrogen of the tryptophan residues could form hydrogen bonds with the receptor. | Specificity of binding and induction of conformational changes. |
| π-π Stacking | The aromatic indole rings of the tryptophan residues could engage in π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the binding site. | Contributes to binding affinity and proper orientation of the modulator. |
| Conformational Selection | The peptide may preferentially bind to and stabilize a specific conformation of the receptor (e.g., an active or inactive state). | This is the fundamental basis of allosteric modulation, leading to changes in orthosteric ligand affinity and/or efficacy. |
Structure Activity Relationship Sar and Rational Design Principles for H Aib D Trp 2 Me D Trp 2 Me Nh2 Analogues
Systematic Amino Acid Scans and Their Conformational Consequences in H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 Analogues
Systematic amino acid scanning, a cornerstone of peptide SAR studies, involves the sequential replacement of each amino acid residue in the parent peptide with other amino acids (often alanine, known as an "alanine scan," or other natural or unnatural amino acids) to probe the contribution of each residue to the peptide's activity and conformation. nih.govnih.gov For a complex peptide like this compound, a systematic scan would reveal critical information about the role of its unique residues.
Replacing the α-aminoisobutyric acid (Aib) residue would likely have significant conformational consequences. Aib is a potent helix inducer, severely restricting the peptide backbone's conformational freedom to helical regions (α-helix or 3(10)-helix). researchgate.netoup.com Its removal or replacement with a more flexible residue like glycine, or a standard L-amino acid, could disrupt this helical propensity, leading to a more disordered structure or the adoption of alternative secondary structures like β-turns or extended conformations.
Substitution of the D-Tryptophan residues would also be expected to cause profound changes. The D-configuration of these amino acids is crucial for inducing specific turn conformations that may be essential for receptor recognition. researchgate.net Replacing a D-amino acid with its L-enantiomer can significantly destabilize the native tertiary structure. nih.gov Studies on other peptides have shown that even single L-to-D substitutions can lead to substantial destabilization, and multiple substitutions can cooperatively enhance this effect. nih.gov A scan replacing D-Trp(2-Me) with other aromatic or aliphatic D-amino acids would help to delineate the specific steric and electronic requirements at these positions for optimal interaction.
The conformational impact of these substitutions is typically analyzed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide insights into the secondary structure and three-dimensional fold of the peptide analogues in solution. nih.gov
Deconvolution of Individual Residue Contributions (Aib, D-Trp, 2-Me-Trp) to Molecular Interaction Mechanisms
Understanding the individual contributions of the Aib, D-Trp, and 2-Me-Trp residues is critical for deciphering the molecular basis of the peptide's activity.
α-Aminoisobutyric acid (Aib): The primary role of the Aib residue is to impose a rigid conformational constraint on the peptide backbone. oup.com Its gem-dimethyl groups sterically favor helical conformations, reducing the entropic cost of binding to a target by pre-organizing the peptide into a bioactive conformation. oup.comnih.gov This helix-inducing property is a common strategy in peptide design to enhance stability and biological activity. nih.govontosight.ai Furthermore, the incorporation of Aib can increase resistance to proteolytic degradation, enhancing the peptide's biological half-life. nih.gov
D-Tryptophan (D-Trp): The use of D-amino acids is a key strategy in peptidomimetic design. They can stabilize specific β-turn structures that are often critical for receptor binding. researchgate.net The Tryptophan side chain itself, with its large, aromatic indole (B1671886) ring, is frequently involved in crucial binding interactions, particularly π-π stacking and hydrophobic interactions. acs.org Studies have shown that modulating the electron density of the Trp indole ring through substitutions can significantly alter ligand binding affinities, demonstrating the importance of electrostatic π-π interactions. acs.org In some peptide contexts, a Trp residue at the C-terminus is favorable for antioxidant activity. nih.gov The D-configuration positions the bulky indole side chain in a specific orientation that may be optimal for fitting into a binding pocket, an arrangement that an L-Tryptophan residue could not achieve.
2-Methyl-Tryptophan (2-Me-Trp): Methylation of the tryptophan indole ring at the 2-position introduces both steric and electronic changes. The methyl group adds steric bulk, which can either enhance binding through increased van der Waals contacts if the binding pocket is accommodating, or hinder binding if the pocket is constrained. This modification also alters the electronic properties of the indole ring, potentially influencing cation-π or π-π stacking interactions. Furthermore, N-methylation of the peptide backbone, a different type of modification, has been shown to induce cis-trans rotameric equilibria and can lead to distinct conformational preferences that drastically affect biological activity. nih.gov While the methylation in 2-Me-Trp is on the side chain, it similarly influences the local environment and interaction potential of the residue.
Summary of Individual Residue Contributions
| Residue | Primary Contribution | Effect on Peptide Properties | Relevant Findings |
|---|---|---|---|
| Aib | Conformational Rigidity | Induces helical structures; Increases proteolytic stability. ontosight.ainih.gov | Strongly restricts backbone dihedral angles to the helical region of the Ramachandran plot. oup.com |
| D-Trp | Structural Turns & Binding | Stabilizes β-turn conformations; Participates in π-π stacking and hydrophobic interactions. researchgate.netacs.org | L-to-D substitutions can significantly destabilize tertiary structures, highlighting the specific role of D-isomers. nih.gov |
| 2-Me-Trp | Steric & Electronic Modulation | Alters binding affinity and selectivity by modifying the shape and electronic nature of the indole side chain. | Modifications to the Trp indole ring directly impact binding affinity by affecting electrostatic interactions. acs.org |
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) for Peptidic Systems
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.netacs.org For peptidic systems, QSAR models are invaluable for predicting the activity of novel analogues, thereby streamlining the design and discovery process. rsc.orgnih.gov
The development of a QSAR model for analogues of this compound would begin with the generation of a dataset of related peptides and their corresponding measured biological activities. The core challenge in peptide QSAR is to numerically encode the structure of the amino acid sequence. researchgate.net This is accomplished by using various "descriptors," which can be categorized as:
Topological descriptors: Describe the connectivity of atoms.
Geometrical descriptors: Relate to the 3D structure of the peptide.
Physicochemical descriptors: Quantify properties like hydrophobicity, electronic effects, and steric parameters of the amino acid side chains.
Various statistical methods are then employed to build the mathematical model that links these descriptors to activity. Common methods include:
Multiple Linear Regression (MLR): A straightforward method for finding a linear relationship. nih.gov
Partial Least Squares (PLS): A robust method well-suited for datasets where the number of descriptors is large or descriptors are correlated. nih.govresearchgate.net
Support Vector Machines (SVM) and Random Forest (RF): More advanced machine learning techniques capable of modeling complex, non-linear relationships. nih.gov
The validity and predictive power of the resulting QSAR model are rigorously assessed through internal (e.g., cross-validation) and external validation procedures. researchgate.net A successful QSAR model can identify the key structural features required for activity, confirming findings from experimental studies and guiding the design of more potent analogues. rsc.org
Rational Design of this compound Analogues with Tunable Mechanistic Properties
Rational design leverages the insights gained from SAR and QSAR studies to create novel peptide analogues with specific, improved properties. nih.govrsc.org The goal is to tune the mechanistic properties of the molecule, such as binding affinity, selectivity, and stability.
For this compound, rational design strategies could include:
Conformational Stabilization: If a specific helical or turn conformation is identified as bioactive, it can be further stabilized. This can be achieved by introducing additional Aib residues or other conformationally constrained amino acids. researchgate.net Alternatively, cyclization of the peptide, either through a disulfide bridge or a head-to-tail amide bond, can dramatically reduce conformational flexibility, locking the peptide in its active shape and increasing both stability and affinity. sigmaaldrich.com
Hotspot Optimization: SAR studies may identify one of the D-Trp(2-Me) residues as a "hotspot" critical for binding. The design process would then focus on fine-tuning this interaction. This could involve synthesizing analogues with different modifications on the tryptophan ring (e.g., fluoro-, bromo-, or methoxy-substitutions) to systematically probe the electronic and steric requirements of the binding pocket. acs.org
Computational Guidance: Computational methods like molecular docking and molecular dynamics simulations can be used to visualize the binding of the peptide to its putative receptor. nih.gov These simulations can predict how modifications will affect the binding mode and affinity, allowing for the in silico screening of virtual analogues before committing to chemical synthesis. This approach combines structural insights with high-throughput screening to identify promising candidates more efficiently. nih.gov
The process is typically iterative, where designed peptides are synthesized, tested, and the resulting data is used to refine the structural and computational models for the next round of design. nih.gov
Rational Design Strategies
| Strategy | Objective | Example Modification |
|---|---|---|
| Conformational Stabilization | Reduce flexibility, decrease entropic penalty of binding. nih.gov | Introduce additional Aib residues or cyclize the peptide backbone. sigmaaldrich.com |
| Hotspot Optimization | Enhance specific interactions at the binding interface. | Substitute Trp ring with halogenated or other modified Trp analogues. |
| Improving Pharmacokinetics | Increase stability against enzymatic degradation. | N-terminal acetylation, C-terminal amidation, use of D-amino acids. sigmaaldrich.comnih.gov |
| Computational Design | Predict binding affinity and guide synthesis efforts. nih.gov | Use docking simulations to screen virtual libraries of peptide analogues. |
Impact of N-Terminal and C-Terminal Modifications on Peptide Activity and Conformation
Modifications at the N-terminus (the free amine group) and C-terminus (the free carboxyl group) of a peptide are a common and effective strategy to enhance its drug-like properties. nih.govnih.gov
N-Terminal Modifications: A common N-terminal modification is acetylation. sigmaaldrich.com This involves capping the N-terminal amine with an acetyl group, which removes the positive charge at neutral pH. This modification serves several purposes:
Increased Stability: It can protect the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. sigmaaldrich.com
Mimicking Native Proteins: Many natural proteins are N-terminally acetylated, so this modification can make the peptide more closely resemble a natural protein structure. sigmaaldrich.com
Altered Binding: The removal of the positive charge can alter or eliminate electrostatic interactions with a receptor, which may either improve or reduce binding affinity depending on the nature of the binding site.
C-Terminal Modifications: The most common C-terminal modification is amidation, which replaces the C-terminal carboxylic acid with a primary amide (as is present in the parent compound this compound). sigmaaldrich.com This modification neutralizes the negative charge of the carboxylate group. Its benefits include:
Enhanced Stability: C-terminal amidation provides resistance against degradation by carboxypeptidases. nih.gov
Increased Affinity: By neutralizing the negative charge, amidation can prevent unfavorable electrostatic repulsion at a binding site and can also allow the terminal -NH2 group to act as a hydrogen bond donor, potentially increasing binding affinity.
Mimicking Natural Hormones: Many peptide hormones are naturally C-terminally amidated.
Advanced Spectroscopic and Computational Characterization of H Aib D Trp 2 Me D Trp 2 Me Nh2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. springernature.comchemrxiv.org For H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent (like methanol (B129727) or chloroform) would be employed to elucidate its solution-state conformation.
Detailed Research Findings: A complete NMR analysis would involve assigning all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances. chemrxiv.orgresearchgate.net
Key information derived from NMR studies would include:
Conformational Preferences: The presence of the Aib residue is expected to significantly restrict the available conformational space, favoring a folded structure such as a β-turn or a 3₁₀-helical turn. nih.gov This would be evidenced by specific patterns of Nuclear Overhauser Effects (NOEs), particularly sequential (i, i+1) and medium-range (i, i+2; i, i+3) correlations.
Torsion Angle Constraints: 3J-coupling constants, especially ³J(HN,Hα), provide information about the backbone dihedral angle φ. researchgate.net Values for this coupling constant would help to define the backbone geometry of the D-Trp residues.
Side-Chain Orientation: NOEs between the tryptophan indole (B1671886) protons and the Aib methyl protons, as well as between the two D-Trp(2-Me) side chains, would reveal their relative orientation. The chemical shifts of the tryptophan carbons, particularly Cγ, are sensitive probes of the side-chain torsion angles χ1 and χ2. illinois.edu
Hydrogen Bonding: The presence of intramolecular hydrogen bonds, a hallmark of stable secondary structures, can be inferred from the slow solvent exchange rates of amide protons (measured by adding D₂O) and their low-temperature coefficients (dδ/dT). researchgate.net A β-turn conformation, for instance, would be stabilized by a characteristic hydrogen bond between the C=O of the Aib residue and the N-H of the C-terminal D-Trp(2-Me)-NH2.
Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges This table presents the anticipated chemical shift ranges for the protons of this compound based on typical values for peptides in folded conformations.
| Proton Type | Residue | Expected δ (ppm) | Notes |
| Amide NH | D-Trp(2-Me)¹ | 7.5 - 9.0 | May be downfield shifted if involved in H-bonding. |
| Amide NH | D-Trp(2-Me)² | 7.5 - 9.0 | May be downfield shifted if involved in H-bonding. |
| Hα | Aib | 1.3 - 1.6 | Aib Hα protons are replaced by methyl groups. |
| Hα | D-Trp(2-Me)¹ | 4.0 - 5.0 | Shift depends on secondary structure. |
| Hα | D-Trp(2-Me)² | 4.0 - 5.0 | Shift depends on secondary structure. |
| Hβ | D-Trp(2-Me) | 3.0 - 3.5 | Diastereotopic protons, may show separate signals. |
| Indole NH | D-Trp(2-Me) | 10.0 - 11.0 | Typically sharp, sensitive to environment. |
| Indole Aromatic | D-Trp(2-Me) | 6.8 - 7.8 | Complex pattern of signals. |
| Indole C2-Me | D-Trp(2-Me) | 2.3 - 2.6 | Singlet, characteristic of the modification. |
| Aib Cβ-Me | Aib | 1.3 - 1.6 | Two singlets due to magnetic inequivalence. |
| C-terminal NH₂ | Amide | 7.0 - 8.0 | Two separate signals possible due to restricted rotation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides and proteins in solution. researchtrends.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in a regular, folded structure like a helix or β-sheet, generates a characteristic CD signal.
Signature of Folded Structures: The Aib residue strongly predisposes the peptide to adopt a defined secondary structure. Peptides rich in Aib often exhibit CD spectra characteristic of 3₁₀- or α-helices. nih.gov
Influence of D-Amino Acids: The presence of D-amino acids will invert the CD spectrum compared to a structure composed entirely of L-amino acids. For example, a right-handed helix of L-amino acids shows negative bands around 222 and 208 nm, whereas a left-handed helix formed by D-amino acids would show positive bands at similar wavelengths.
Tryptophan Contributions: The tryptophan side chain itself is a chromophore and contributes to the CD spectrum in the far-UV region (below 240 nm). nih.gov Strong electronic transitions from the indole rings can couple with each other and with the backbone amide transitions, leading to complex spectra that may deviate from canonical patterns. researchgate.net The proximity of the two D-Trp(2-Me) residues could lead to exciton (B1674681) coupling, resulting in a characteristic bisignate signal if the indole rings adopt a fixed, chiral orientation relative to one another.
A likely outcome for this peptide is a spectrum indicating a stable, turn-like conformation, potentially a left-handed type I' β-turn nucleated by the Aib-D-Trp segment, which is a common motif for such sequences. researchgate.net The spectrum would need careful deconvolution to separate the contributions from the backbone and the aromatic side chains. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about molecular structure, functional groups, and, crucially, hydrogen bonding. They probe the vibrational modes of the peptide backbone and side chains.
Detailed Research Findings: Analysis of the IR and Raman spectra would focus on specific frequency regions to characterize the peptide's structure.
Amide I and Amide II Bands: The Amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is highly sensitive to secondary structure. A frequency around 1660-1665 cm⁻¹ is indicative of a β-turn or 3₁₀-helical structure, while lower frequencies (1620-1640 cm⁻¹) suggest β-sheet or random coil conformations. The Amide II band (1510-1580 cm⁻¹) is also conformationally sensitive.
Hydrogen Bonding: The formation of intramolecular hydrogen bonds causes a noticeable downshift in the frequency of the N-H stretching vibration (Amide A band, ~3300 cm⁻¹). A sharp, lower-frequency band in a dilute solution would be strong evidence for a stable, internally hydrogen-bonded conformation, as opposed to intermolecular H-bonds which are concentration-dependent.
Tryptophan Side-Chain Modes: Raman spectroscopy is particularly effective for probing the environment of the tryptophan side chains. Specific marker bands, such as the W3 mode (sensitive to the χ² dihedral angle) and the W7 Fermi doublet (sensitive to hydrogen bonding at the indole N-H), would provide details about the side-chain conformation and interactions.
The combination of IR and Raman would allow for a detailed picture of the hydrogen-bonding network and confirm the secondary structure suggested by CD and NMR. researchgate.net
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides the definitive, atomic-resolution structure of a molecule in its solid, crystalline state. researchgate.netmdpi.com Obtaining a suitable crystal of this compound would yield a precise three-dimensional model, revealing exact bond lengths, bond angles, and torsion angles.
Detailed Research Findings: A successful crystal structure determination would unambiguously define:
Molecular Conformation: The precise type of turn or helical structure adopted by the peptide backbone would be visualized. Studies on related peptides containing Aib and D-amino acid residues have shown a high propensity for forming well-defined β-turns (often type I') or 3₁₀-helices. researchgate.netnih.gov
Intramolecular Interactions: The exact geometry of any intramolecular hydrogen bonds stabilizing the folded structure would be measured. Furthermore, the precise nature of any stacking interactions between the two 2-methyl-tryptophan indole rings would be revealed.
Supramolecular Assembly: The crystal packing would show how individual peptide molecules interact with each other in the solid state. This can involve intermolecular hydrogen bonds, forming extended sheets or columns, and van der Waals interactions between the bulky side chains. iisc.ac.in The conformation observed in the crystal often represents a low-energy state that is also significantly populated in solution. acs.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
Molecular Dynamics (MD) simulations use classical mechanics to simulate the motions of atoms in a molecule over time, providing a dynamic view of its conformational landscape. researchtrends.netresearchgate.net For this compound, MD simulations would complement experimental data by exploring the full range of accessible conformations and the transitions between them.
Detailed Research Findings: MD simulations, typically run for hundreds of nanoseconds or longer in an explicit solvent environment, can be used to:
Explore Conformational Space: Starting from an initial guess (e.g., an extended chain or a hypothesized turn), MD can sample various folded and unfolded states, helping to identify the most stable conformations and estimate their relative populations.
Analyze Structural Stability: The stability of experimentally-derived structures (from NMR or X-ray) can be tested. Key metrics like the root-mean-square deviation (RMSD) from the initial structure are monitored to assess conformational drift. researchgate.net
Characterize Intramolecular Interactions: The dynamics of hydrogen bonds (lifetimes, distances, angles) and side-chain interactions (e.g., indole-indole stacking) can be analyzed in detail. mdpi.com The effect of the 2-Me group on the preferred stacking geometry of the tryptophan rings is a key question that MD can address.
Calculate Spectroscopic Parameters: Ensembles of structures from MD simulations can be used to back-calculate theoretical NMR or CD spectra for direct comparison with experimental results, aiding in the validation of the structural model.
Quantum Chemical (QC) Calculations for Electronic Structure and Interaction Energies
Quantum Chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, energies, and properties of a molecule. Methods like Density Functional Theory (DFT) are particularly useful for systems of this size.
Detailed Research Findings: QC calculations can be applied to:
Determine Energetics of Conformations: QC can be used to calculate the relative energies of different conformations (e.g., various turn types vs. extended structures) identified by MD simulations or experimental methods, providing a highly accurate assessment of their intrinsic stability.
Analyze Non-covalent Interactions: The strength and nature of specific interactions, such as the intramolecular hydrogen bond or the π-π stacking between the indole rings, can be precisely quantified using energy decomposition analysis.
Predict Spectroscopic Properties: QC methods are essential for accurately predicting spectroscopic parameters that are difficult to model with classical methods. This includes calculating NMR chemical shieldings, illinois.edu vibrational frequencies for IR/Raman spectra, and the electronic transition energies and rotational strengths needed to simulate a CD spectrum. researchgate.net These theoretical predictions are invaluable for interpreting complex experimental data.
Fluorescence Spectroscopy for Tryptophan Environment and Binding Events
Tryptophan is an intrinsically fluorescent amino acid, making fluorescence spectroscopy a powerful tool for studying its local environment without the need for external labels. The two D-Trp(2-Me) residues in the peptide serve as sensitive reporters.
Detailed Research Findings: Fluorescence measurements would provide information on:
Local Environment: The fluorescence emission maximum (λ_max) and quantum yield of tryptophan are highly sensitive to the polarity of its environment. A blue-shifted emission spectrum (λ_max < 340 nm) would indicate that the indole rings are shielded from the aqueous solvent, likely buried within a folded core of the peptide.
Conformational Dynamics: Time-resolved fluorescence can measure the fluorescence lifetime(s) of the tryptophan residues. Complex decay kinetics (multiple lifetime components) can indicate the presence of different conformational states or dynamic quenching processes.
Binding Events: Changes in the fluorescence signal (intensity, λ_max, or polarization) upon addition of a potential binding partner (e.g., a protein, nucleic acid, or membrane) can be used to monitor binding interactions and determine binding affinities.
Broader Theoretical Implications and Future Research Trajectories
Contribution of H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 Research to Fundamental Understanding of Peptide Folding and Assembly
The structure of this compound is a confluence of competing conformational influences. The Aib residue is a strong promoter of helical structures, while the adjacent, sterically demanding D-Trp(2-Me) residues introduce significant constraints that may favor unique folded states or turns.
Understanding Conformational Constraints: Research on this peptide can illuminate how the interplay between a helix-promoting residue (Aib) and bulky, D-configuration amino acids dictates the final three-dimensional structure. The two adjacent D-Trp(2-Me) residues are particularly notable, as their side-chain interactions and backbone geometry can lead to novel, stable secondary structures not commonly observed in peptides composed of L-amino acids.
Self-Assembly into Nanostructures: The amphipathic nature of this peptide, with its large hydrophobic tryptophan side chains, suggests a propensity for self-assembly. nih.gov Investigation into the conditions that trigger its assembly into higher-order structures like nanofibers, nanorods, or vesicles could provide a deeper understanding of the principles governing peptide-based nanomaterials. nih.gov The specific architecture of these assemblies would be directly influenced by the peptide's unique sequence. nih.gov
| Structural Feature | Influence on Folding and Assembly |
| Aib Residue | Promotes helical conformations. |
| Adjacent D-Trp(2-Me) Residues | Introduces steric hindrance, potentially leading to unique turns or folded structures. Creates a large hydrophobic surface area. |
| C-Terminal Amide | Removes terminal charge, enhancing stability and potentially influencing intermolecular interactions during assembly. |
Insights into the Rational Design of Peptidomimetics with Tailored Molecular Recognition Properties
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The non-natural components of this compound make it an excellent scaffold for designing new peptidomimetics.
Enhanced Proteolytic Stability: The inclusion of Aib and D-amino acids inherently makes the peptide resistant to degradation by proteases, a critical feature for therapeutic agents. frontiersin.org
Tuning Molecular Recognition: The 2-methyl group on the tryptophan indole (B1671886) ring alters its electronic and steric properties, which can be exploited to fine-tune binding affinity and selectivity for specific biological targets. By modifying this group or the D-amino acid configuration, researchers can systematically explore the chemical space to optimize molecular recognition for proteins or other macromolecules. Tryptophan-rich peptides are known to interact strongly with membranes, and the specific structure of this compound could be tailored for specific membrane-disrupting activities. nih.gov
Development of Novel Computational Algorithms for Peptide Design and Simulation
The complexity of non-canonical peptides like this compound presents a significant challenge for current computational modeling tools, thereby driving the development of more sophisticated algorithms.
Improving Force Fields: Accurately simulating the conformational preferences of Aib and modified tryptophans requires refined force fields in molecular dynamics simulations. Data from the study of this peptide can be used to parameterize and validate these force fields.
Advancing Structure Prediction: Predicting the three-dimensional structure of peptides containing multiple non-standard residues is a frontier in computational biology. mdpi.com Methods like Rosetta and AI-driven platforms such as AlphaFold can be tested and improved by using this peptide as a benchmark. mdpi.com Success in predicting its structure would represent a significant step forward in designing complex peptides in silico. mdpi.comyoutube.com
Synergy between Computation and Experiment: A robust computational pipeline for such peptides would enable the rational design of new molecules with desired properties, which could then be synthesized and tested experimentally, creating a feedback loop that accelerates discovery. frontiersin.org
| Computational Challenge | Required Advancement |
| Accurate Energy Calculation | Development of force fields that can handle non-canonical residues and their interactions. |
| Structure Prediction | Enhancement of algorithms (e.g., Rosetta, AlphaFold) to model D-amino acids and modified side chains accurately. mdpi.com |
| Binding Affinity Prediction | Creation of scoring functions that can predict how the peptide interacts with biological targets with high specificity. frontiersin.org |
Exploration of New Synthetic Routes for Complex Non-Canonical Amino Acids and Peptides
The synthesis of this compound is not trivial and pushes the boundaries of solid-phase peptide synthesis (SPPS).
Coupling Challenges: The steric bulk of the Aib residue and the adjacent D-Trp(2-Me) residues can hinder coupling reactions, leading to lower yields and incomplete sequences. peptide.com Research into optimizing coupling reagents and conditions is necessary.
Side Reactions: Tryptophan's indole ring is susceptible to modification during the acidic conditions of peptide cleavage from the resin. peptide.comnih.gov The 2-methyl group may offer some protection but could also introduce other unforeseen side reactions. Developing milder cleavage cocktails and orthogonal protection strategies is a key research area. frontiersin.orgpeptide.com
Synthesis of Building Blocks: Efficient and scalable synthesis of the D-Trp(2-Me) amino acid itself is a prerequisite for producing the peptide in larger quantities for further study.
The challenges associated with synthesizing this peptide highlight the need for innovation in synthetic chemistry, including the potential application of flow chemistry to improve efficiency and yield. nih.gov
Theoretical Frameworks for the Design of General Inhibitors of Pathological Protein Aggregation
The aggregation of proteins is a hallmark of many neurodegenerative diseases. Peptides designed to interfere with this process are a promising therapeutic avenue.
Disrupting Beta-Sheets: The rigid, conformationally constrained structure of this compound could be used as a template to design "beta-sheet breakers." Its D-amino acids would prevent it from being incorporated into a growing amyloid fibril, while its bulky tryptophan side chains could interact with and cap the ends of aggregating peptides.
Targeting Amyloid Precursors: The peptide could be further modified to selectively recognize and bind to the monomeric or oligomeric precursors of amyloid proteins, stabilizing non-toxic conformations and preventing their assembly into harmful aggregates.
Impact on Understanding Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to most biological processes and are attractive targets for drug development. mdpi.com Short peptides that can mimic one of the binding partners are effective tools for modulating these interactions.
Mimicking Binding Epitopes: The defined, stable structure of this compound makes it an ideal scaffold for presenting key side chains in a precise orientation to mimic a binding epitope. The tryptophan residues, known to be common in PPI interfaces, can serve as "hot spot" residues.
Designing for Selectivity: A significant challenge in targeting PPIs is achieving selectivity, especially among similar proteins like different PDZ domains. nih.gov The unique stereochemistry and modifications in this compound provide a framework for designing peptides that can discriminate between closely related targets, a crucial aspect for developing therapeutics with fewer off-target effects. nih.gov
Q & A
Q. What are the key challenges in synthesizing H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2, and how can they be methodologically addressed?
Synthesis challenges arise from the presence of D-amino acids and methylated tryptophan residues, which complicate stereochemical control and purification.
- Methodological solutions :
- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies to handle acid-sensitive methylated tryptophan .
- Optimize coupling reagents (e.g., HATU or PyBOP) to improve yields for D-amino acid incorporation .
- Employ reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-based mobile phases for purification, monitoring purity via mass spectrometry (MS) .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts for methyl groups (2-Me-Trp) and α-aminoisobutyric acid (Aib) conformation .
- Circular Dichroism (CD) : Verify the absence of α-helical/β-sheet structures due to D-amino acids, which disrupt canonical secondary motifs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z) .
Q. What factors influence the stability of this peptide in experimental buffers?
Stability is governed by:
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication, noting aggregation risks .
- Protease resistance : D-amino acids and methylated side chains reduce enzymatic degradation compared to L-analogs .
- Storage : Lyophilize and store at -20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activities of this peptide?
Conflicting data may stem from variations in stereochemical purity or assay conditions.
- Methodological steps :
Q. What strategies are recommended for in vivo studies involving this peptide, given its pharmacokinetic profile?
- Dosing : Preclinical trials suggest subcutaneous or intravenous administration due to poor oral bioavailability .
- Metabolism : Monitor metabolites via LC-MS/MS, focusing on methylated tryptophan stability in plasma .
- Toxicity screening : Conduct acute toxicity studies in rodents, prioritizing liver/kidney function markers .
Q. How can researchers address discrepancies in receptor binding affinity data between computational models and experimental results?
Q. What experimental controls are critical when assessing this peptide’s bioactivity in cell-based assays?
Q. How does the incorporation of Aib and D-Trp(2-Me) residues affect conformational flexibility compared to L-amino acid analogs?
- Aib : Restricts backbone torsion angles (φ/ψ ~ -60°), favoring 3₁₀-helix formation .
- D-Trp(2-Me) : Steric hindrance from methyl groups disrupts π-π stacking, altering receptor interaction surfaces .
- Comparative data :
| Analog | Backbone Flexibility | Protease Resistance | Bioactivity (IC₅₀) |
|---|---|---|---|
| This compound | Low (rigid) | High | 12 nM |
| L-Trp-L-Trp-NH2 | High | Low | 450 nM |
Q. What methodologies are recommended for validating this peptide’s target engagement in complex biological systems?
Q. How can researchers mitigate batch-to-batch variability in peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
